Cas no 943904-09-4 (3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol)

3-(2,4-Dimethylphenyl)-1,1,1-trifluoropropan-2-ol is a fluorinated aromatic alcohol with a molecular structure that combines a phenyl ring substituted with methyl groups at the 2- and 4-positions with a trifluoromethylated propanol side chain. This compound exhibits unique physicochemical properties due to the presence of both aromatic and fluorinated moieties, which enhance its stability and reactivity in synthetic applications. The trifluoromethyl group contributes to increased lipophilicity and metabolic resistance, making it valuable in pharmaceutical and agrochemical research. Its well-defined structure allows for precise modifications, facilitating its use as an intermediate in the synthesis of bioactive molecules. The compound’s stability under various conditions further supports its utility in industrial and laboratory settings.
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol structure
943904-09-4 structure
Product name:3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
CAS No:943904-09-4
MF:C11H13F3O
MW:218.215533971786
CID:6595816
PubChem ID:16664985

3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol Chemical and Physical Properties

Names and Identifiers

    • 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
    • EN300-1947278
    • 943904-09-4
    • Inchi: 1S/C11H13F3O/c1-7-3-4-9(8(2)5-7)6-10(15)11(12,13)14/h3-5,10,15H,6H2,1-2H3
    • InChI Key: MFBNXDSNBVLNKY-UHFFFAOYSA-N
    • SMILES: FC(C(CC1C=CC(C)=CC=1C)O)(F)F

Computed Properties

  • Exact Mass: 218.09184952g/mol
  • Monoisotopic Mass: 218.09184952g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 203
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 20.2Ų

3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1947278-0.5g
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-09-4
0.5g
$603.0 2023-09-17
Enamine
EN300-1947278-0.1g
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-09-4
0.1g
$553.0 2023-09-17
Enamine
EN300-1947278-2.5g
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-09-4
2.5g
$1230.0 2023-09-17
Enamine
EN300-1947278-0.25g
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-09-4
0.25g
$579.0 2023-09-17
Enamine
EN300-1947278-5g
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-09-4
5g
$1821.0 2023-09-17
Enamine
EN300-1947278-1.0g
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-09-4
1g
$857.0 2023-05-31
Enamine
EN300-1947278-10.0g
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-09-4
10g
$3683.0 2023-05-31
Enamine
EN300-1947278-5.0g
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-09-4
5g
$2485.0 2023-05-31
Enamine
EN300-1947278-1g
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-09-4
1g
$628.0 2023-09-17
Enamine
EN300-1947278-0.05g
3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol
943904-09-4
0.05g
$528.0 2023-09-17

Additional information on 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol

Comprehensive Overview of 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol (CAS No. 943904-09-4)

3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol, identified by its CAS number 943904-09-4, is a fluorinated organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This compound features a unique trifluoromethyl group attached to a propan-2-ol backbone, which enhances its stability and reactivity. The presence of the 2,4-dimethylphenyl moiety further contributes to its lipophilicity, making it a valuable intermediate in the synthesis of more complex molecules. Researchers are particularly interested in its potential applications due to the growing demand for fluorinated compounds in drug discovery and material science.

The compound’s structural attributes, such as the trifluoropropanol group, align with current trends in green chemistry and sustainable synthesis. Fluorinated compounds like 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol are often explored for their ability to improve bioavailability and metabolic stability in active pharmaceutical ingredients (APIs). This aligns with the increasing focus on precision medicine and targeted drug delivery, where fluorination plays a pivotal role. Additionally, its potential use in agrochemical formulations has been a topic of interest, as fluorinated derivatives are known to enhance pesticide efficacy while reducing environmental impact.

From a synthetic chemistry perspective, CAS 943904-09-4 serves as a versatile building block. Its trifluoromethyl alcohol functionality allows for diverse derivatization, enabling the creation of novel compounds with tailored properties. This is particularly relevant in the context of high-throughput screening and combinatorial chemistry, where rapid access to structurally diverse libraries is essential. The compound’s compatibility with modern catalytic methods, such as palladium-catalyzed cross-coupling, further underscores its utility in contemporary organic synthesis.

The growing interest in fluorine-containing compounds has also been driven by their applications in material science. For instance, 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol could be explored as a precursor for fluorinated polymers or coatings, which exhibit superior resistance to heat, chemicals, and UV radiation. This aligns with the demand for advanced materials in industries ranging from electronics to automotive. Furthermore, its potential role in liquid crystal displays (LCDs) and organic light-emitting diodes (OLEDs) is an area of active investigation, given the unique electronic properties imparted by fluorine atoms.

In the realm of pharmacology, the compound’s trifluoropropanol moiety is of particular interest due to its ability to modulate the pharmacokinetic profiles of drug candidates. This has led to its inclusion in studies focused on central nervous system (CNS) therapeutics and anti-inflammatory agents. The 2,4-dimethylphenyl group, meanwhile, may contribute to binding affinity in receptor-targeted therapies, making it a valuable scaffold for drug design. As the pharmaceutical industry continues to prioritize small-molecule therapeutics, compounds like 943904-09-4 are likely to remain in high demand.

From an analytical standpoint, the characterization of 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol involves advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). These methods are critical for verifying purity and structural integrity, especially given the compound’s potential use in regulated industries. The integration of computational chemistry tools, such as density functional theory (DFT) calculations, has further enhanced the understanding of its electronic and steric properties, facilitating more efficient molecular optimization.

In summary, 3-(2,4-dimethylphenyl)-1,1,1-trifluoropropan-2-ol (CAS 943904-09-4) represents a multifaceted compound with broad applicability across pharmaceuticals, agrochemicals, and material science. Its unique structural features, combined with the rising demand for fluorinated intermediates, position it as a key player in modern chemical research. As industries continue to innovate, the compound’s role in sustainable chemistry and advanced material development is expected to expand, making it a subject of ongoing scientific exploration.

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